molecular formula C3H10ClNS B1581471 3-aminopropane-1-thiol hydrochloride CAS No. 7211-54-3

3-aminopropane-1-thiol hydrochloride

Cat. No.: B1581471
CAS No.: 7211-54-3
M. Wt: 127.64 g/mol
InChI Key: GMEDUXHKSSWXSL-UHFFFAOYSA-N
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Description

3-aminopropane-1-thiol hydrochloride is a chemical compound with the molecular formula C₃H₁₀ClNS. It is an aminoalkylthiol that forms a self-assembled monolayer of amine-terminated alkanethiol. This compound is known for its ability to form spacer layers that provide gaps between metal surfaces and nanoparticles .

Mechanism of Action

Target of Action

3-Aminopropane-1-thiol hydrochloride, also known as (3-Mercaptopropyl)ammonium chloride, primarily targets metal surfaces, specifically gold nanorods (AuNR). It forms a self-assembled monolayer (SAM) of amine-terminated alkanethiol on these surfaces .

Mode of Action

The compound interacts with its target by forming a spacer layer that provides a gap between the metal surface and nanoparticles . This interaction is crucial for the formation of a plasmonic tunneling gap through coulomb blockage .

Biochemical Pathways

Its ability to form a sam on gold nanorods (aunr) suggests it may influence pathways related to photon absorption in photovoltaic and other photo-sensors based devices .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of a SAM on gold nanorods (AuNR). This results in controlled spacing and enhanced photon absorption in photovoltaic and other photo-sensors based devices .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and at temperatures below -20°C for optimal stability . .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-aminopropane-1-thiol hydrochloride can be synthesized through the reaction of 3-mercaptopropylamine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

HS-(CH₂)₃-NH₂+HClHS-(CH₂)₃-NH₃+Cl\text{HS-(CH₂)₃-NH₂} + \text{HCl} \rightarrow \text{HS-(CH₂)₃-NH₃}^+ \text{Cl}^- HS-(CH₂)₃-NH₂+HCl→HS-(CH₂)₃-NH₃+Cl−

The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

On an industrial scale, this compound is produced using similar methods but with larger quantities of reactants and more rigorous purification processes to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-aminopropane-1-thiol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to form stable self-assembled monolayers with both thiol and amino functional groups. This dual functionality allows for versatile applications in various fields, including chemistry, biology, and industry .

Properties

CAS No.

7211-54-3

Molecular Formula

C3H10ClNS

Molecular Weight

127.64 g/mol

IUPAC Name

3-sulfanylpropylazanium;chloride

InChI

InChI=1S/C3H9NS.ClH/c4-2-1-3-5;/h5H,1-4H2;1H

InChI Key

GMEDUXHKSSWXSL-UHFFFAOYSA-N

SMILES

C(CN)CS.Cl

Canonical SMILES

C(C[NH3+])CS.[Cl-]

Key on ui other cas no.

7211-54-3

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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